molecular formula C10H14BrNOSi B11849415 3-Bromo-N-(trimethylsilyl)benzamide CAS No. 61511-50-0

3-Bromo-N-(trimethylsilyl)benzamide

Cat. No.: B11849415
CAS No.: 61511-50-0
M. Wt: 272.21 g/mol
InChI Key: KAFCPSMMYIYPKG-UHFFFAOYSA-N
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Description

3-Bromo-N-(trimethylsilyl)benzamide is a benzamide derivative featuring a bromine substituent at the meta position of the benzene ring and a trimethylsilyl (TMS) group attached to the amide nitrogen. The TMS group, a bulky organosilicon moiety, imparts unique electronic and steric properties to the molecule. The TMS group is known to enhance stability and alter reactivity patterns, as seen in N,N-diethyl-2-(trimethylsilyl)benzamide, which undergoes ipso-borodesilylation and halogenation reactions .

Properties

CAS No.

61511-50-0

Molecular Formula

C10H14BrNOSi

Molecular Weight

272.21 g/mol

IUPAC Name

3-bromo-N-trimethylsilylbenzamide

InChI

InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13)

InChI Key

KAFCPSMMYIYPKG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(trimethylsilyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition Studies

Recent studies have highlighted the potential of 3-Bromo-N-(trimethylsilyl)benzamide as an inhibitor for key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are crucial targets in the treatment of Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibition : A study reported that several benzamide derivatives, including those related to this compound, exhibited significant inhibitory activity against AChE, with IC50 values indicating their potential efficacy in therapeutic applications. The most effective compounds demonstrated IC50 values as low as 1.57 µM against AChE, suggesting that modifications to the benzamide structure can enhance inhibitory potency .
  • β-Secretase (BACE1) Inhibition : The same class of compounds has shown promise as BACE1 inhibitors, which are essential for reducing amyloid-beta peptide formation, a hallmark of Alzheimer’s pathology. The derivatives were synthesized and tested for their inhibitory effects, with some compounds achieving IC50 values suitable for further development .

Synthetic Applications

2.1 Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules. It can participate in various chemical reactions including:

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction allows for the functionalization of aromatic compounds, enabling the introduction of diverse functional groups into the benzamide structure. Such modifications can lead to compounds with enhanced biological activity or novel properties .
  • Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions such as Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds which are essential in building complex organic frameworks used in pharmaceuticals and agrochemicals .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and application of this compound derivatives:

  • Case Study on AChE Inhibitors : A comprehensive study synthesized a series of benzamide derivatives and evaluated their inhibitory activities against AChE and BACE1. The findings suggested that structural variations significantly impact the inhibitory efficacy, providing insights into the design of more potent inhibitors for Alzheimer's treatment .
  • Bioorthogonal Chemistry : Research has also explored the use of brominated compounds like this compound in bioorthogonal reactions, which are crucial for labeling biomolecules without disrupting their natural functions. This application is particularly relevant in chemical biology for tracking biomolecules within living systems .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAChE InhibitionIC50 values as low as 1.57 µM indicate potential efficacy .
BACE1 InhibitionEffective inhibitors synthesized with significant activity against BACE1 .
Organic SynthesisIntermediate for SNAr and cross-couplingFacilitates functionalization and complex molecule synthesis .
Chemical BiologyBioorthogonal labelingUseful for minimally invasive tracking of biomolecules .

Mechanism of Action

The mechanism of action of 3-Bromo-N-(trimethylsilyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-N-(trimethylsilyl)benzamide to structurally related benzamide derivatives, focusing on substituent effects, synthetic yields, molecular properties, and biological relevance.

Substituent Effects on Reactivity and Stability

  • Trimethylsilyl (TMS) Group : The TMS group is electron-donating due to the silicon atom’s inductive effect (+I), which can deactivate the benzene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro or halogens) that activate specific positions. For example, N,N-diethyl-2-(trimethylsilyl)benzamide undergoes regioselective halogenation at the silicon-adjacent position due to steric and electronic effects .
  • Heterocyclic Substituents : Compounds like 3-Bromo-N-(pyridin-2-yl)benzamide () and 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide () incorporate aromatic heterocycles (pyridine, oxazole), enabling hydrogen bonding and π-π interactions. These features enhance binding to biological targets, as seen in VEGFR-2 inhibitors ().

Molecular Properties and Bioactivity

Compound Name H-Bond Donors H-Bond Acceptors Rotatable Bonds Molecular Weight (g/mol) Notable Activity/Application
This compound 1 2 4 (estimated) ~298.2 (estimated) Stabilized reactivity for synthesis
ZINC33268577 () 1 5 5 503.37 VEGFR-2 inhibition (Shape Tanimoto: 0.803)
3-Bromo-N-(pyridin-2-yl)benzamide (14) 1 3 3 291.14 Metal-free synthesis (73% yield)
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8) 1 5 5 344.17 High topological polar surface area (46.9 Ų) for drug-likeness
  • Hydrogen Bonding: The TMS derivative’s H-bond profile (1 donor, 2 acceptors) is simpler than ZINC33268577 (1 donor, 5 acceptors), which may reduce solubility but improve membrane permeability.

Key Research Findings

Substituent-Driven Reactivity : The TMS group’s steric bulk and electron-donating nature contrast sharply with electron-withdrawing groups (e.g., fluorophenyl in ), which enhance electrophilic substitution rates.

Synthetic Optimization : High-yield syntheses (e.g., 78% for compound 7d ) are achievable despite bulky substituents, though purification methods (e.g., column chromatography) remain critical.

Drug-Likeness : Tetrazole-containing analogs () and imidazole derivatives () exhibit favorable polar surface areas (46.9–56.9 Ų), aligning with Lipinski’s rules for oral bioavailability.

Biological Activity

3-Bromo-N-(trimethylsilyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the relevant findings regarding its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 61511-50-0
  • Molecular Formula : C10H12BrNSiO
  • Molecular Weight : 273.19 g/mol

The structure features a bromine atom and a trimethylsilyl group attached to a benzamide core, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that benzamide derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that modifications in the benzamide structure can enhance activity against various pathogens. The presence of halogens like bromine is often associated with increased potency against bacterial strains due to their ability to disrupt cellular functions .

Anticancer Activity

The amide functional group is crucial in many anticancer agents. Studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the structural characteristics of this compound may allow it to interact with specific molecular targets involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth.
  • Receptor Modulation : It could potentially modulate receptor activities that regulate cell survival and proliferation.
  • Antioxidant Properties : Some studies suggest that benzamide derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress markers

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of various benzamide derivatives against common bacterial strains. This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for further development .
  • Anticancer Potential :
    In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth effectively. The mechanism was linked to the compound's ability to induce G1 phase cell cycle arrest and promote apoptosis through caspase activation pathways .

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